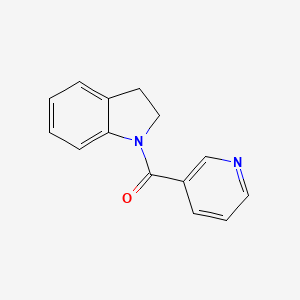

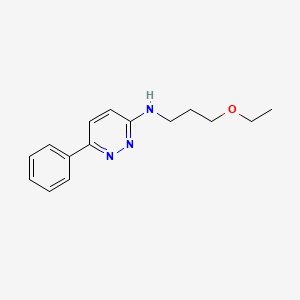

![molecular formula C17H17F2N3O4S B5592439 1-(2,3-difluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B5592439.png)

1-(2,3-difluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of piperazine derivatives, including compounds structurally related to 1-(2,3-difluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine, often involves connection reactions of different aromatic or heteroaromatic sulfonyl chlorides with piperazine or its derivatives. For instance, the synthesis of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives has been described through reactions involving thiadiazol and N-substituted piperazine, demonstrating the versatility of piperazine chemistry in generating a variety of biologically active compounds (Wu Qi, 2014).

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of a piperazine ring, which can adopt different conformations (chair, boat, etc.) depending on the substituents attached to it. Studies have shown that the conformation and substitution pattern significantly influence the compound's biological activity and interaction with other molecules. For instance, the crystal structure of a related piperazine derivative revealed a chair conformation for the piperazine ring and detailed the orientation of substituent groups, highlighting the importance of structural analysis in understanding compound properties (S. Sreenivasa et al., 2013).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, including nucleophilic substitution, alkylation, and sulfonation, which allow for the introduction of diverse functional groups. These reactions are critical for the synthesis of compounds with desired biological activities. For example, the synthesis of N-sulfonated derivatives of piperazine has been explored as a method to obtain compounds with antibacterial properties (M. Abbasi et al., 2020).

Wissenschaftliche Forschungsanwendungen

Adenosine A2B Receptor Antagonists Development

A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines was developed, among which compounds with structures similar to 1-(2,3-difluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine were characterized for their high affinity and selectivity as A2B adenosine receptor antagonists. These compounds demonstrated subnanomolar affinity and were identified as potent antagonists, highlighting their potential in therapeutic applications targeting the A2B adenosine receptor. The most potent compounds in this series were PSB-09120 and PSB-0788, which exhibited Ki values of 0.157 nM and 0.393 nM, respectively, at the human A2B receptor. PSB-603, another compound from this series, was developed as an A2B-specific antagonist with virtually no affinity for other adenosine receptor subtypes, making it a valuable pharmacological tool for selective labeling and study of A2B receptors (Borrmann et al., 2009).

Antibacterial Activity of Piperazine Derivatives

Novel 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives were synthesized and evaluated for their antibacterial activities. The study investigated the effects of different solvents, acid acceptors, and reaction temperatures on the yield of these derivatives, optimizing the conditions for synthesizing compounds with enhanced antibacterial properties. Some of these derivatives, such as 1-methyl-4-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine and 1-methyl-4-[5-(4-propinyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine, exhibited significant antibacterial activities, suggesting their potential as antibacterial agents (Wu Qi, 2014).

Antimalarial Agents

The structural and anti-malarial activity relationship of (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-substituted-amino-2-hydroxybutyl)piperazine derivatives was explored, revealing insights into the molecular features essential for anti-malarial efficacy. This research highlights the importance of specific substituents and molecular conformations in enhancing the anti-malarial activity of piperazine derivatives, offering a basis for the development of more effective anti-malarial agents (Cunico et al., 2009).

Eigenschaften

IUPAC Name |

1-[(2,3-difluorophenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2N3O4S/c18-16-3-1-2-13(17(16)19)12-20-8-10-21(11-9-20)27(25,26)15-6-4-14(5-7-15)22(23)24/h1-7H,8-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHPRESJWEKUAJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=C(C(=CC=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxyphenyl)-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5592356.png)

![2-[(2-phenylethyl)amino]-4(3H)-pyrimidinone](/img/structure/B5592377.png)

![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5592400.png)

![4-methoxybenzaldehyde O-[2-(4-morpholinyl)-2-oxoethyl]oxime](/img/structure/B5592401.png)

![3-[(6-methyl-3-pyridazinyl)oxy]-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5592416.png)

![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)propanamide](/img/structure/B5592422.png)

![1-{3-[(5,7-dimethylpyrido[2,3-d]pyrimidin-4-yl)amino]propyl}piperidin-3-ol](/img/structure/B5592424.png)

![7-[(2-chloro-6-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5592432.png)